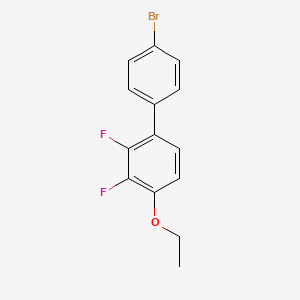

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl

Übersicht

Beschreibung

4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl is a chemical compound with the CAS Number: 470461-09-7 . It has a molecular weight of 313.14 . The compound is solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4’-bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl . The InChI code for this compound is 1S/C14H11BrF2O/c1-2-18-12-8-7-11 (13 (16)14 (12)17)9-3-5-10 (15)6-4-9/h3-8H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound could be used in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Organic Synthesis

4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl could be used in various organic synthesis processes . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including such factors as product yield, stereoselectivity, simplicity, and cost .

Material Science

In the field of material science , this compound could be used in the development of new materials with unique properties . Material science involves the discovery and design of new materials, with an emphasis on solids .

Chromatography

This compound could be used in chromatography , a laboratory technique for the separation of a mixture . The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase .

Analytical Chemistry

In analytical chemistry , 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl could be used as a standard or reagent . Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter .

Agrochemical Applications

Thiophene-derived small organic molecules, which could potentially include 4’-Bromo-4-ethoxy-2,3-difluoro-1,1’-biphenyl, have shown a wide variety of applications including agrochemical fields .

Pharmaceutical Applications

Similarly, thiophene-derived small organic molecules could also find use in pharmaceutical fields .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF2O/c1-2-18-12-8-7-11(13(16)14(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNYZNWPLITFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)